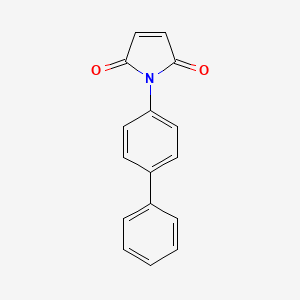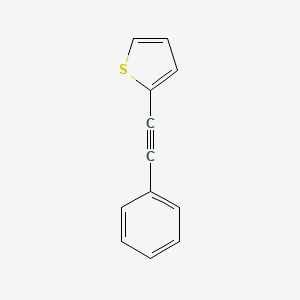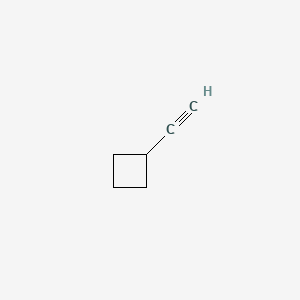
Maleimide, N-4-biphenylyl-
Übersicht
Beschreibung
Maleimide, N-4-biphenylyl- is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Maleimide, N-4-biphenylyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maleimide, N-4-biphenylyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Maleimide, N-4-biphenylyl-, is a derivative of maleimide, where the NH group is replaced with a phenyl group . Maleimides are known to exhibit various types of biological activity, often showing pronounced antimicrobial and cytostatic activity . They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Mode of Action
The mode of action of Maleimide, N-4-biphenylyl-, involves a reaction between a thiol and a maleimide to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction known as the thiol-Michael addition . The reaction between a free thiol and a maleimido group is an addition reaction . The high reactivity of the olefin is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
N-substituted maleimides, including Maleimide, N-4-biphenylyl-, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and growth of fungal cells. By inhibiting their synthesis, N-substituted maleimides can exert antifungal effects .
Pharmacokinetics
Maleimides in general are known to be essential compounds for drug conjugation reactions via thiols to antibodies, peptides, and other targeting units . One main drawback is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability .
Result of Action
The result of the action of Maleimide, N-4-biphenylyl-, is the inhibition of the biosynthesis of chitin and β(1,3)glucan in fungal cells . This leads to a disruption in the structural integrity of the fungal cell wall, exerting antifungal effects . Additionally, N-substituted maleimides are highly cytostatic, with IC values below 0.1 μg ml−1 .
Action Environment
The action of Maleimide, N-4-biphenylyl-, can be influenced by environmental factors. For instance, chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides . These factors had little if any effect on their antifungal and cytostatic action
Biochemische Analyse
Biochemical Properties
Maleimide, N-4-biphenylyl-, plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine residues in proteins. The interaction between Maleimide, N-4-biphenylyl-, and thiol groups results in the formation of stable thioether bonds, which are essential for various biochemical processes. For example, Maleimide, N-4-biphenylyl-, can be used to modify proteins, create bioconjugates, and develop targeted drug delivery systems .
Cellular Effects
Maleimide, N-4-biphenylyl-, has significant effects on various types of cells and cellular processes. This compound influences cell function by modifying proteins and enzymes that play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of proteins by Maleimide, N-4-biphenylyl-, can alter their activity, stability, and localization within the cell. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Maleimide, N-4-biphenylyl-, involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. This compound reacts with the thiol groups of cysteine residues, resulting in the formation of stable thioether bonds. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. For example, Maleimide, N-4-biphenylyl-, can inhibit the activity of enzymes involved in cell signaling pathways, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimide, N-4-biphenylyl-, can change over time due to its stability and degradation. This compound is generally stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that Maleimide, N-4-biphenylyl-, can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Maleimide, N-4-biphenylyl-, vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, Maleimide, N-4-biphenylyl-, can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harmful side effects .
Metabolic Pathways
Maleimide, N-4-biphenylyl-, is involved in various metabolic pathways, particularly those related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors that facilitate the formation of covalent bonds with thiol groups. The metabolic pathways involving Maleimide, N-4-biphenylyl-, can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, Maleimide, N-4-biphenylyl-, is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and effectiveness. For example, Maleimide, N-4-biphenylyl-, can be transported to specific cellular compartments where it can modify target proteins and enzymes .
Subcellular Localization
The subcellular localization of Maleimide, N-4-biphenylyl-, is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins and enzymes. The localization of Maleimide, N-4-biphenylyl-, can affect its activity and function, leading to changes in cellular processes and responses .
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWKCYQPTDVVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207328 | |
| Record name | Maleimide, N-4-biphenylyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58609-75-9 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58609-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N-4-biphenylyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058609759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-4-biphenylyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL](/img/structure/B3031558.png)







![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)
